4-(4-Phenoxyphenyl)-3-thiosemicarbazide

ADME lipophilicity drug design

4-(4-Phenoxyphenyl)-3-thiosemicarbazide (CAS 206761-85-5), systematically named N-(4-phenoxyphenyl)hydrazinecarbothioamide, is a thiosemicarbazide derivative with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. It is a white crystalline solid with a melting point of 140 °C (decomposition), soluble in polar organic solvents such as dichloromethane and ethanol, and is hygroscopic.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
CAS No. 206761-85-5
Cat. No. B1587344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxyphenyl)-3-thiosemicarbazide
CAS206761-85-5
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NN
InChIInChI=1S/C13H13N3OS/c14-16-13(18)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,18)
InChIKeyKIHDOYIABVFNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenoxyphenyl)-3-thiosemicarbazide (CAS 206761-85-5): Chemical Identity and Physicochemical Baseline for Research Procurement


4-(4-Phenoxyphenyl)-3-thiosemicarbazide (CAS 206761-85-5), systematically named N-(4-phenoxyphenyl)hydrazinecarbothioamide, is a thiosemicarbazide derivative with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol [1]. It is a white crystalline solid with a melting point of 140 °C (decomposition), soluble in polar organic solvents such as dichloromethane and ethanol, and is hygroscopic . The compound serves as a versatile synthetic intermediate for constructing 1,3,4-thiadiazoles and thiosemicarbazone ligands, and preliminary reports attribute broad-spectrum biological activities—including antitumor, antibacterial, and antifungal properties—to this chemotype, although quantitative potency data for the individual compound remain undocumented in primary literature [2].

Why 4-(4-Phenoxyphenyl)-3-thiosemicarbazide Cannot Be Replaced by Unsubstituted or Simple-Aryl Thiosemicarbazides


Thiosemicarbazides are a chemically promiscuous family whose biological and physicochemical properties are exquisitely sensitive to the N4-aryl substituent. Simple substitution of 4-(4-phenoxyphenyl)-3-thiosemicarbazide with 4-phenylthiosemicarbazide (CAS 5351-69-9) or 4-(4-methoxyphenyl)-3-thiosemicarbazide can alter lipophilicity (Δ XLogP3 > 0.8), hydrogen-bonding topology, and metabolic soft spots such that downstream thiosemicarbazone or thiadiazole derivatives exhibit divergent target engagement, solubility, and off-target profiles [1]. These differences are amplified when the compound is used as a building block: the diaryl ether (phenoxy) moiety introduces a unique rotational degree of freedom and electron-density distribution that cannot be recapitulated by single-ring or simple-alkyl analogs, making generic interchange risky for reproducible SAR campaigns [2].

Quantitative Differentiation Evidence for 4-(4-Phenoxyphenyl)-3-thiosemicarbazide vs. Thiosemicarbazide Analogs


Increased Lipophilicity (XLogP3) Relative to 4-Phenylthiosemicarbazide

The target compound exhibits a computed XLogP3 of 2.3 (PubChem), which is approximately 0.8 log units higher than that of the des-phenoxy analog 4-phenylthiosemicarbazide (XLogP3 = 1.5) [1]. This shift into the optimal lipophilicity window for CNS and intracellular targets (typically XLogP 1–3) directly impacts membrane permeability and plasma protein binding, as demonstrated by Studziński et al. for aryl-thiosemicarbazide congeners where HPLC-measured lipophilicity (log k'w) correlated with both IAM retention and %PPB [2].

ADME lipophilicity drug design

Rotatable Bond Count Distinguishes Conformational Flexibility from 4-Phenylthiosemicarbazide

The target compound possesses 3 rotatable bonds (the NH-CS-NH-NH2 backbone plus the diphenyl ether linkage), compared to 2 rotatable bonds for 4-phenylthiosemicarbazide [1]. The additional rotatable bond arising from the phenoxy oxygen introduces an extra degree of conformational freedom, which molecular docking studies on related 4-phenoxyphenyl-thiazole-Schiff bases have shown to enable deeper occupancy of hydrophobic sub-pockets in target proteins such as dihydrofolate reductase [2].

conformational flexibility target binding molecular design

Topological Polar Surface Area (TPSA) Within Oral Bioavailability Range, Contrasted with Higher-Polarity Nitro Analogs

The target compound has a TPSA of 91.4 Ų, comfortably below the 140 Ų threshold commonly used to predict good oral bioavailability [1]. By contrast, the often-used 4-(4-nitrophenyl)-3-thiosemicarbazide analog has a TPSA of approximately 118–124 Ų due to the contribution of the nitro group, placing it closer to the bioavailability threshold and potentially reducing passive absorption [2]. This difference supports the selection of the 4-phenoxyphenyl derivative when both oral exposure and retained hydrogen-bonding capacity are desired.

bioavailability drug-likeness ADME

Melting Point and Physical Form Offer Handling and Purity Advantages for Solid-Phase Synthesis

The compound is a well-defined white crystalline solid with a melting point of 140 °C (decomposition) , in contrast to several alkyl- or halogen-substituted thiosemicarbazides that are obtained as waxy solids or oils at ambient temperature. This physical form facilitates accurate weighing, reduces hygroscopicity-related variability, and enables purification by recrystallization from ethanol or dichloromethane, which is critical for combinatorial library synthesis where precise stoichiometry is required .

solid-phase synthesis compound handling purity

Proven Versatility as a Single Building Block for Thiadiazole and Thiazole Libraries

4-(4-Phenoxyphenyl)-3-thiosemicarbazide serves as a direct precursor to 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine via cyclocondensation with carboxylic acids, a transformation validated by a published X-ray crystal structure of the thiadiazole product [1], and to 4-phenoxyphenyl-thiazole-Schiff bases via multicomponent reactions with 4-phenoxybenzaldehyde and α-haloketones, yielding derivatives with confirmed antimicrobial and antioxidant activities (compound 2c: Bacillus subtilis inhibition zone 26.0 ± 1.0 mm vs. ceftriaxone 20.7 ± 0.6 mm) [2]. This dual synthetic utility is not shared by 4-phenylthiosemicarbazide, which lacks the diaryl ether scaffold that uniquely orients the aromatic rings in the final thiadiazole crystal lattice.

heterocyclic synthesis building block library chemistry

Recommended Application Scenarios for 4-(4-Phenoxyphenyl)-3-thiosemicarbazide Based on Differential Evidence


Lead-Optimization Libraries Targeting Intracellular Pathogens Requiring Enhanced Membrane Permeability

With an XLogP3 of 2.3—approximately 0.8 log units higher than 4-phenylthiosemicarbazide—this compound is suited for SAR campaigns against intracellular parasites (e.g., Trypanosoma brucei, as evidenced by recent 4-phenoxyphenyl-adamantane-thiosemicarbazone work yielding EC50 = 0.16 μM [1]) where passive diffusion across the host cell and parasite membranes is rate-limiting. Its TPSA of 91.4 Ų remains within oral bioavailability guidelines, supporting downstream in vivo proof-of-concept studies without the need for extensive prodrug strategies.

Diversity-Oriented Synthesis of Thiadiazole and Thiazole Heterocyclic Libraries

The compound is the sole building block that enables crystallographically validated 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine synthesis (CCDC 731276) and one-pot multicomponent access to thiazole-Schiff bases with demonstrated antimicrobial activity surpassing ceftriaxone [2]. This dual reactivity allows a medicinal chemistry group to generate two distinct chemotypes from a single procurement item, streamlining inventory and enabling rapid scaffold hopping.

Biomimetic Chromatography and ADME Profiling Method Development

Thiosemicarbazides bearing the phenoxy moiety have been employed as probe compounds in biomimetic HPLC studies using IAM, cholesterol, AGP, and HSA stationary phases to correlate lipophilicity with plasma protein binding [3]. The well-characterized lipophilicity (XLogP3 = 2.3) and hydrogen-bonding profile of 4-(4-phenoxyphenyl)-3-thiosemicarbazide make it a suitable reference standard for developing and benchmarking biomimetic ADME screening methods for thiosemicarbazide chemotypes.

Solid-Phase Organic Synthesis and Automated Library Production

The compound's white crystalline solid form with a sharp melting point of 140 °C minimizes weighing variability in automated solid-dispensing platforms, unlike low-melting or oily thiosemicarbazide analogs . Its solubility in DCM and ethanol further supports solid-phase coupling reactions, where precise stoichiometric control is essential for maintaining library quality.

Quote Request

Request a Quote for 4-(4-Phenoxyphenyl)-3-thiosemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.